molecular formula C14H14O5 B15033733 methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B15033733
M. Wt: 262.26 g/mol
InChI Key: RCRCSUXOQCSZQI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 3,4-dimethyl-2-oxo-2H-chromene-7-ol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of photoactive materials and smart polymers

Mechanism of Action

The mechanism of action of methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
  • Ethyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
  • 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Uniqueness

Methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to its specific substitution pattern on the chromene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

methyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetate

InChI

InChI=1S/C14H14O5/c1-8-9(2)14(16)19-12-6-10(4-5-11(8)12)18-7-13(15)17-3/h4-6H,7H2,1-3H3

InChI Key

RCRCSUXOQCSZQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC)C

Origin of Product

United States

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